molecular formula C16H16ClN3O2S B194810 4-Desmethoxy-4-chloro Omeprazole CAS No. 863029-89-4

4-Desmethoxy-4-chloro Omeprazole

Cat. No.: B194810
CAS No.: 863029-89-4
M. Wt: 349.8 g/mol
InChI Key: LZEPUBIBIWJUSW-UHFFFAOYSA-N
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Description

4-Desmethoxy-4-chloro Omeprazole is a chemical compound with the molecular formula C16H16ClN3O2S. It is a derivative of omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD). This compound is characterized by the presence of a chlorine atom and the absence of a methoxy group compared to omeprazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethoxy-4-chloro Omeprazole typically involves the modification of omeprazole. One common method includes the chlorination of omeprazole followed by the removal of the methoxy group. The reaction conditions often involve the use of chlorinating agents and specific solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 4-Desmethoxy-4-chloro Omeprazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

4-Desmethoxy-4-chloro Omeprazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Desmethoxy-4-chloro Omeprazole involves the inhibition of the H+/K+ ATPase enzyme, commonly known as the proton pump. By binding to this enzyme, the compound prevents the final step in the production of gastric acid, thereby reducing acid secretion in the stomach. This mechanism is similar to that of omeprazole, but the presence of the chlorine atom and the absence of the methoxy group may influence its binding affinity and efficacy .

Comparison with Similar Compounds

Uniqueness: 4-Desmethoxy-4-chloro Omeprazole is unique due to its specific structural modifications. The absence of the methoxy group and the presence of the chlorine atom may result in different pharmacokinetic and pharmacodynamic properties compared to other proton pump inhibitors. These differences can influence its efficacy, safety profile, and potential therapeutic applications .

Properties

IUPAC Name

2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-9-7-18-14(10(2)15(9)17)8-23(21)16-19-12-5-4-11(22-3)6-13(12)20-16/h4-7H,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEPUBIBIWJUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863029-89-4
Record name 4-Desmethoxy-4-chloroomeprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863029894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DESMETHOXY-4-CHLOROOMEPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2326913HU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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